An In-Depth Technical Guide to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
An In-Depth Technical Guide to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
CAS Number: 451485-68-0
This technical guide provides a comprehensive overview of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a key intermediate in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.
Chemical and Physical Properties
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a dicarbonyl compound with the molecular formula C₁₁H₉ClO₄.[1] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 451485-68-0 | [1] |
| Molecular Formula | C₁₁H₉ClO₄ | [1] |
| Molecular Weight | 240.64 g/mol | [1] |
| IUPAC Name | methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | [1] |
| Synonyms | Methyl 2-chloro-α,γ-dioxo-benzenebutanoate, Methyl 4-(2-chlorophenyl)-2,4-dioxobutyrate | [1] |
| Appearance | Not explicitly stated, but related compounds are often solids. | |
| Solubility | Not explicitly stated. |
Synthesis
The primary synthetic route to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a crossed Claisen condensation.[2][3][4][5] This reaction involves the condensation of an ester with a ketone in the presence of a strong base.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol is a generalized procedure based on the principles of the Claisen condensation for analogous compounds.[6]
Materials and Reagents:
-
Methyl 2-chloroacetate
-
2-Chloroacetophenone
-
Sodium methoxide (or sodium metal in anhydrous methanol)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-chloroacetate in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol or portion-wise addition of sodium hydride to the stirred solution.
-
Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the enolate.
-
Condensation Reaction: Slowly add a solution of 2-chloroacetophenone in anhydrous diethyl ether to the enolate solution via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Chemical Reactivity and Applications
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a versatile intermediate primarily used in the synthesis of heterocyclic compounds, most notably pyrazole derivatives.
Synthesis of Pyrazole Derivatives
The 1,3-dicarbonyl moiety of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate readily undergoes condensation with hydrazine and its derivatives to form pyrazoles, a class of compounds with a wide range of biological activities.[7][8]
Experimental Protocol: Synthesis of Methyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
This protocol is based on the Knorr pyrazole synthesis and related procedures.[7][8][9]
Materials and Reagents:
-
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
-
Hydrochloric acid (for salt formation, if desired)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate in ethanol or acetic acid.
-
Add a stoichiometric amount of hydrazine hydrate to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be washed with cold water or a non-polar solvent like hexanes to remove impurities.
-
Purification: The resulting pyrazole derivative can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Biological Activity
Currently, there is limited direct information on the biological activity of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate itself. Its primary significance in a biological context lies in its role as a precursor to pharmacologically active pyrazole derivatives.
Pyrazole derivatives synthesized from this intermediate have been reported to exhibit a range of biological activities, including:
-
Antimicrobial Activity: Various substituted pyrazoles have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[8][10]
-
Anti-inflammatory Activity: Some pyrazole analogues have demonstrated anti-inflammatory effects.[8]
The specific biological activities are highly dependent on the substitutions on the pyrazole ring.
Safety and Handling
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]
Conclusion
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a valuable synthetic intermediate, particularly for the construction of pyrazole-based heterocyclic systems. Its synthesis via Claisen condensation and subsequent cyclization with hydrazines provides a versatile route to a diverse range of potentially bioactive molecules. Further research into the biological properties of both the parent compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- 1. Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | C11H9ClO4 | CID 2763945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. sid.ir [sid.ir]
- 8. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 9. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
